molecular formula C10H8N2O3 B13021392 3-Amino-8-hydroxyquinoline-4-carboxylicacid

3-Amino-8-hydroxyquinoline-4-carboxylicacid

Cat. No.: B13021392
M. Wt: 204.18 g/mol
InChI Key: URRBJPKUUSQONE-UHFFFAOYSA-N
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Description

3-Amino-8-hydroxyquinoline-4-carboxylic acid: is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an amino group at the 3-position, a hydroxyl group at the 8-position, and a carboxylic acid group at the 4-position of the quinoline ring. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactionsFor instance, starting with a suitable quinoline precursor, the amino group can be introduced via nitration followed by reduction, while the hydroxyl group can be added through hydroxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-8-hydroxyquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to chelate metal ions makes it useful in studying metal-dependent biological processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of infections and cancer. Its metal-chelating properties are also investigated for potential use in treating metal overload disorders .

Industry: In industry, this compound is used in the development of dyes, pigments, and other materials. Its ability to form stable complexes with metals makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Amino-8-hydroxyquinoline-4-carboxylic acid involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound can also interact with DNA and proteins, further contributing to its biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the amino and carboxylic acid groups, but shares the hydroxyl group at the 8-position.

    3-Aminoquinoline: Lacks the hydroxyl and carboxylic acid groups.

    Quinoline-4-carboxylic acid: Lacks the amino and hydroxyl groups.

Uniqueness: 3-Amino-8-hydroxyquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylic acid) on the quinoline ring. This unique combination imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-amino-8-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-6-4-12-9-5(8(6)10(14)15)2-1-3-7(9)13/h1-4,13H,11H2,(H,14,15)

InChI Key

URRBJPKUUSQONE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)O)N)C(=O)O

Origin of Product

United States

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